YKL-06-062
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Overview
Description
YKL-06-062 is a second-generation salt-inducible kinase (SIK) inhibitor. It has an IC50 of 2.12 nM/1.40 nM/2.86 nM for SIK1, SIK2, and SIK3, respectively .
Molecular Structure Analysis
The chemical formula of YKL-06-062 is C31H39N7O . Its exact mass is 525.32 and its molecular weight is 525.701 .Physical And Chemical Properties Analysis
YKL-06-062 is a solid substance with a light yellow to yellow color . It has a solubility of 25 mg/mL in DMSO . The storage conditions vary depending on the form and temperature: Powder at -20°C can be stored for 3 years, at 4°C for 2 years; In solvent at -80°C can be stored for 6 months, at -20°C for 1 month .Scientific Research Applications
The Beauty and Benefits of Science
This article discusses the profound impact of scientific research, exploring the universe's mysteries and creating technologies that benefit humanity (Press, 2013).
Bibliometric Analysis in Medicine
This research provides a bibliometric analysis to identify significant contributors to a medical journal, emphasizing the role of scientific achievements in medicine (Shao, Chien, & Jang, 2022).
Plasmon–Exciton Coupling in Nanodisk–J‐aggregate Complexes
This study involves advanced materials science and might be relevant in a broader context of scientific research applications (Zheng et al., 2010).
High School Science Outreach Program
This research evaluates a program aimed at broadening science literacy and recruiting talent for future scientific endeavors (Chiappinelli et al., 2016).
Sociology of Scientific Knowledge in Education
This paper explores how insights from the sociology of scientific knowledge can inform science education research (Meyer & Avery, 2010).
Scientific Research Project Management System
This paper discusses a system for managing scientific research projects, highlighting the importance of technology in research administration (Wu, 2022).
Mechanism of Action
properties
IUPAC Name |
1-cyclohexyl-3-(2,6-dimethylphenyl)-7-[4-(4-methylpiperazin-1-yl)anilino]-4H-pyrimido[4,5-d]pyrimidin-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H39N7O/c1-22-8-7-9-23(2)28(22)37-21-24-20-32-30(34-29(24)38(31(37)39)27-10-5-4-6-11-27)33-25-12-14-26(15-13-25)36-18-16-35(3)17-19-36/h7-9,12-15,20,27H,4-6,10-11,16-19,21H2,1-3H3,(H,32,33,34) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXPGVPPWWPDPV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N2CC3=CN=C(N=C3N(C2=O)C4CCCCC4)NC5=CC=C(C=C5)N6CCN(CC6)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H39N7O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.7 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
CID 139600310 |
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